B1578229 Antimicrobial peptide EP-20

Antimicrobial peptide EP-20

Cat. No.: B1578229
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial Peptide EP-20 is a synthetic, cationic peptide designed for investigative use in combating multidrug-resistant bacteria. It is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Antimicrobial peptides (AMPs) like EP-20 are recognized as promising next-generation alternatives to conventional antibiotics, primarily due to their broad-spectrum activity and a mechanism of action that makes it challenging for bacteria to develop resistance . The proposed mechanism of EP-20 involves its amphipathic structure and net positive charge, which facilitate electrostatic interaction with the anionic surfaces of bacterial membranes . Upon binding, EP-20 is believed to integrate into the lipid bilayer, disrupting membrane integrity through pore formation, leading to cell lysis and death. This action can follow several models, including the barrel-stave, toroidal pore, or carpet mechanisms . Beyond its direct antimicrobial activity, EP-20 may also exhibit immunomodulatory functions, potentially influencing host immune responses . Its primary research applications include the study of novel anti-infective agents, exploration of membrane-disruption kinetics, and development of combination therapies to resensitize resistant bacterial strains . The peptide is supplied as a lyophilized powder to ensure stability. Researchers are advised to reconstitute the product in an appropriate solvent, such as sterile distilled water or buffer, and to conduct dose-response studies to determine optimal concentrations for their specific experimental systems.

Properties

bioactivity

Antibacterial

sequence

EGPVGLADPDGPASAPLGAP

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

EP-20 has shown promising antibacterial activity against several clinically relevant pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Table 1: Antibacterial Efficacy of EP-20

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µM
E. coli10 µM
Pseudomonas aeruginosa15 µM

The peptide's effectiveness is attributed to its ability to penetrate bacterial membranes and induce cytoplasmic leakage. Studies have indicated that EP-20 can reduce bacterial load significantly in vitro and in vivo models.

Antifungal Activity

Recent studies have highlighted EP-20's antifungal properties, particularly against resistant strains such as Candida auris. In murine models of disseminated candidiasis, treatment with EP-20 resulted in:

  • Survival rates : All treated mice survived compared to untreated controls.
  • Fungal burden reduction : A significant decrease in fungal load in kidneys was observed after treatment.

Table 2: Antifungal Efficacy of EP-20

Fungal SpeciesTreatment ConcentrationSurvival Rate (%)Fungal Load Reduction (%)Reference
Candida albicans6.25 µM10080
Candida auris50 µM10095

Combination Therapy Potential

Combining EP-20 with traditional antibiotics may enhance therapeutic efficacy against resistant strains. Studies suggest that using EP-20 alongside fluconazole can create synergistic effects, improving survival rates and reducing fungal burdens more effectively than either agent alone.

Table 3: Synergistic Effects with Fluconazole

Treatment CombinationSurvival Rate (%)Fungal Load Reduction (%)Reference
EP-20 + Fluconazole10095
Fluconazole alone7050

Clinical Implications

The potential clinical applications of EP-20 are vast:

  • Topical formulations for treating skin infections.
  • Systemic treatments for invasive fungal infections.
  • Combination therapies for enhanced efficacy against resistant pathogens.

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

EP-20 belongs to a growing class of AMPs derived from symbiotic bacteria.

GP-19

  • Source: Co-purified with EP-20 from Xenorhabdus budapestensis NMC-10 .
  • Activity : Targets Verticillium dahliae (EC₅₀ = 17.54 μg/mL) and Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Structural distinction : GP-19 has a higher proportion of hydrophobic residues, which may reduce its solubility compared to EP-20 .

HP (2-20) and Analogs

  • Source : Derived from Helicobacter pylori ribosomal protein L1 .
  • Activity : Mutations like L11S double the MIC (minimum inhibitory concentration) against Escherichia coli, while E16W/D18W mutations enhance specificity for fungal membranes .
  • Mechanism : Relies on α-helical structure to disrupt microbial membranes, similar to EP-20. However, HP (2-20) analogs show higher hemolytic activity, limiting clinical utility .
  • Key difference : EP-20’s EC₅₀ against Phytophthora capsici is 10-fold lower than HP analogs’ MICs for comparable pathogens .

Xenematides and Rhabdopeptides

  • Source: Cyclic depsipeptides from Xenorhabdus spp. (e.g., xenematide F, rhabdopeptides) .
  • Activity: Broad-spectrum action against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and protozoa like Plasmodium .
  • Structural contrast : EP-20 is linear, whereas xenematides incorporate ester bonds (depsipeptides) that enhance protease resistance but complicate synthesis .
  • Therapeutic index : Xenematides exhibit higher cytotoxicity toward mammalian cells than EP-20, which shows negligible hemolysis at therapeutic doses .

Data Table: Comparative Analysis of EP-20 and Key Analogues

Peptide Source Target Organisms EC₅₀/MIC (μg/mL) Key Structural Features
EP-20 X. budapestensis NMC-10 Phytophthora capsici 3.14 Linear, cationic, α-helical domains
GP-19 X. budapestensis NMC-10 Verticillium dahliae 17.54 Hydrophobic-rich, β-sheet propensity
HP (2-20) H. pylori ribosomal protein E. coli, Candida albicans 6.2–12.5 (MIC) α-helical, mutation-sensitive
Xenematide F Xenorhabdus spp. P. aeruginosa, Plasmodium 8.9 (MIC) Cyclic depsipeptide, ester bonds

Mechanistic and Functional Insights

EP-20 shares a membrane-disruption mechanism common to cationic AMPs, but its specificity for oomycete pathogens is unusual. Computational studies suggest that EP-20’s positively charged residues interact selectively with phosphatidylinositol lipids abundant in Phytophthora membranes . In contrast, GP-19 and HP analogs target conserved phospholipids (e.g., phosphatidylglycerol) in bacterial membranes, explaining their broader but less potent activity .

Resistance Potential

  • EP-20’s rapid membranolytic action reduces the likelihood of resistance development compared to peptides with intracellular targets (e.g., proline-rich AMPs) .
  • In contrast, HP (2-20) analogs face resistance via microbial membrane remodeling (e.g., lipid A modification in Gram-negative bacteria) .

Therapeutic Potential and Challenges

EP-20’s low EC₅₀ and plant pathogen specificity make it a candidate for agricultural antifungals. However, its transition to human therapeutics requires:

Reduced toxicity : While EP-20 shows low hemolysis, its interaction with human cell membranes remains unstudied .

Synthetic scalability : Solid-phase peptide synthesis (SPPS) of EP-20 is feasible but costly compared to smaller peptides like HP (2-20) .

Stability optimization: Unlike xenematides, EP-20 lacks cyclic or D-amino acid modifications to resist proteases .

Preparation Methods

Chemical Synthesis of Antimicrobial Peptide EP-20

The primary method for preparing EP-20 is solid-phase peptide synthesis (SPPS) , particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which is widely used for peptides of this nature.

  • Automated Fmoc-SPPS is performed on a resin support such as TentaGel S RAM resin (0.22 mmol/g loading), typically at a 5 µmol scale or higher by parallel syntheses for larger quantities.
  • The resin is swollen in dimethylformamide (DMF) for about 30 minutes before synthesis.
  • Deprotection of the Fmoc group is achieved by treatment with 20% piperidine in DMF, repeated twice for 5 minutes each.
  • Coupling reactions are carried out at 40 °C without mixing during incubation, using activated amino acid derivatives to elongate the peptide chain sequentially.
  • Special attention is given to sterically hindered or hydrophobic amino acids by extending coupling times and optimizing pH to improve yield and coupling efficiency.

Cleavage and deprotection of the peptide from the resin and side chains are performed using cleavage cocktails containing trifluoroacetic acid (TFA) and scavengers, with variations depending on the presence of sensitive residues such as cysteine, methionine, or tryptophan.

  • After cleavage, peptides are precipitated using ice-cold diethyl ether, centrifuged, washed, and then dissolved in a mixture of ultrapure water and acetonitrile containing 0.1% TFA for purification.

Purification Techniques

Purification is critical to obtain EP-20 with high purity and biological activity. The common methods include:

  • Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) using C18 columns (e.g., Waters C18, 4.6 × 250 mm, 5 μm particle size).
  • A linear gradient of solvent B (0.1% TFA in acetonitrile) in solvent A (0.1% TFA in water) is applied, typically from 5% to 60% solvent B over 50 minutes at a flow rate of 1 ml/min.
  • Peptide elution is monitored by UV absorbance at 215 nm.
  • Purified fractions are collected based on distinct single peaks, indicating homogeneity.
  • The identity and purity of EP-20 are confirmed by mass spectrometry techniques such as MALDI-TOF, where the observed molecular mass matches the theoretical mass of the peptide.

Concentration and Formulation

  • The concentration of purified EP-20 is typically adjusted in the range of 0.01 to 1000 µg/ml depending on the intended application.
  • For pharmaceutical or dermatological applications, EP-20 can be formulated with pharmaceutically acceptable carriers, diluents, or excipients.
  • Common carriers include silicone oils (e.g., polydimethylsiloxanes), natural fats and oils (jojoba, soybean, avocado, almond, olive oils), and synthetic mono-, di-, and triglycerides.
  • Formulations may also include skin or dermatological benefit agents to enhance delivery and efficacy.

Cell-Free Biosynthesis as an Alternative

Recent advances have introduced cell-free protein synthesis (CFPS) systems for rapid and cost-effective production of AMPs directly from DNA templates.

  • CFPS allows the synthesis of peptides without living cells, reducing time and complexity.
  • This method uses purified transcription and translation machinery in vitro.
  • Post-synthesis, peptides are purified similarly using RP-HPLC and characterized by mass spectrometry.
  • CFPS is particularly useful for screening and optimizing peptide sequences before large-scale chemical synthesis.

Summary Table of Preparation Steps and Conditions

Step Method/Condition Details/Parameters
Resin Swelling DMF, 30 min 23 mg resin in 200 µL DMF
Fmoc Deprotection 20% piperidine in DMF, 2 × 5 min Room temperature
Coupling Activated amino acids, 40 °C, no mixing Extended time for hydrophobic/sterically hindered residues
Cleavage & Side-Chain Deprotection TFA-based cocktails (A or B) 2.5 h shaking, followed by precipitation with cold diethyl ether
Precipitation & Washing Ice-cold diethyl ether Centrifugation at 8000 rpm, 4 °C, 5 min
Purification RP-HPLC on C18 column Gradient 5–60% acetonitrile with 0.1% TFA, 50 min run, 1 ml/min flow
Identification & Purity MALDI-TOF mass spectrometry Confirm molecular weight matching theoretical value
Formulation Pharmaceutically acceptable carriers Silicone oils, natural/synthetic fats and oils

Research Findings on Preparation Challenges and Optimization

  • Hydrophobic and sterically hindered amino acids in EP-20 can cause coupling difficulties during synthesis; these are mitigated by lengthening coupling times and adjusting pH to 6-7.
  • The overall yield of solid-phase synthesis is approximately 20% based on starting resin, which is consistent with yields reported for similar AMPs.
  • Purified peptides exhibit thermal stability, retaining antimicrobial activity after exposure to temperatures up to 80 °C and partial activity even after boiling at 100 °C for 30 minutes.
  • Structural analysis via circular dichroism spectroscopy often reveals β-sheet or β-strand motifs, which correlate with antimicrobial function and stability.

Q & A

Q. What experimental methodologies are recommended to elucidate the mechanism of action of EP-20 against Gram-negative pathogens?

To investigate EP-20’s mechanism, combine circular dichroism (CD) spectroscopy to assess secondary structure upon membrane interaction and molecular dynamics simulations to model peptide-lipid bilayer interactions. Use minimum inhibitory concentration (MIC) assays across standardized bacterial strains (e.g., E. coli ATCC 25922) to correlate structural stability with activity. For membrane disruption analysis, employ SYTOX Green uptake assays to quantify bacterial membrane permeability .

Q. Which databases provide reliable structural and functional annotations for EP-20 and related antimicrobial peptides (AMPs)?

Prioritize dbAMP 2.0 and DRAMP 3.0 , which curate AMP sequences, physicochemical properties, and antimicrobial spectra. These resources include tools for genomic/proteomic homology scanning and 3D structural predictions using AlphaFold2 . Avoid outdated or unverified platforms lacking peer-reviewed validation.

Q. How can researchers design derivatives of EP-20 to enhance proteolytic stability without compromising antimicrobial activity?

Apply alanine scanning mutagenesis to identify critical residues for antimicrobial activity. Integrate D-amino acids or non-natural amino acids (e.g., 3,4-dihydroxy-L-phenylalanine) at non-essential positions to reduce enzymatic degradation. Validate stability via serum protease assays and compare MIC values against parent peptide .

Advanced Research Questions

Q. What strategies resolve contradictions in reported efficacy of EP-20 across different biofilm models?

Discrepancies often arise from variations in biofilm maturity (e.g., 24h vs. 72h biofilms) and extracellular matrix composition . Standardize models using CDC biofilm reactors or flow-cell systems with defined shear stress. Pair with confocal microscopy to quantify peptide penetration depth and matrix interaction .

Q. How do machine learning models improve the identification of EP-20-like peptides from metagenomic datasets?

Frameworks like AMPlify and Deep-AmPEP30 use attention-based neural networks to prioritize peptides with α-helical or β-sheet motifs from raw sequencing data. Validate hits via MIC assays and transmission electron microscopy (TEM) to confirm membrane disruption .

Q. What computational pipelines are optimal for predicting EP-20’s synergy with conventional antibiotics?

Use Faust’s checkerboard synergy model with fractional inhibitory concentration (FIC) indices. Combine with RNA-seq to identify pathways upregulated during combinatorial treatment (e.g., efflux pumps, SOS response). Cross-validate with in vivo Galleria mellonella infection models .

Methodological Challenges and Solutions

Q. How to address false positives in high-throughput screens for EP-20 derivatives?

False positives often result from assay interference (e.g., peptide aggregation, cytotoxicity). Implement counter-screens :

  • Hemolysis assays (e.g., % lysis of human RBCs at 2× MIC).
  • Luciferase-based cytotoxicity in mammalian cell lines.
  • Dynamic light scattering (DLS) to detect aggregation .

Q. What in silico tools predict EP-20’s pharmacokinetics in mammalian systems?

ADMETlab 2.0 and SwissADME predict absorption, distribution, and toxicity. For tissue-specific clearance, use PBPK modeling parameterized with peptide hydrophobicity (e.g., XLogP ) and plasma protein binding rates .

Emerging Research Directions

Q. Can EP-20 be engineered for dual antimicrobial/anti-biofilm activity?

Fuse EP-20 with quorum-sensing inhibitors (e.g., RNAIII-inhibiting peptide) using flexible linkers (e.g., (G4S)2). Test dual functionality via CV026 violacein inhibition assays (anti-quorum sensing) and crystal violet biofilm quantification .

Q. How to optimize EP-20 for topical delivery against multidrug-resistant wound infections?

Formulate with thermosensitive hydrogels (e.g., poloxamer 407) for sustained release. Assess ex vivo skin permeation using Franz cells and in vivo efficacy in diabetic mouse wound models with bioluminescent P. aeruginosa .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.